Lysergide maleate

Description

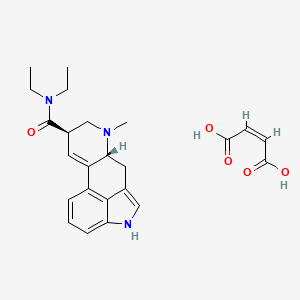

Lysergide maleate, chemically known as the maleate salt of (+)-lysergide (LSD), is a semi-synthetic ergoline alkaloid derived from lysergic acid. It is most widely recognized for its potent hallucinogenic properties, acting as a partial agonist at serotonin 5-HT2A receptors in the central nervous system . Structurally, it consists of a tetracyclic ergoline backbone with a diethylamide substitution at the 8β position and a maleic acid counterion (C20H25N3O·C4H4O4).

Key physicochemical properties include high lipid solubility, facilitating rapid blood-brain barrier penetration. Analytical methods for detecting lysergide in biological matrices (e.g., urine) often employ LC-MS/MS, with tolerance ranges for relative ion intensities standardized by organizations such as WADA (85–115%) and SOFT/AAFS (70–130%) .

Properties

CAS No. |

24656-41-5 |

|---|---|

Molecular Formula |

C24H29N3O5 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H25N3O.C4H4O4/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-3(6)1-2-4(7)8/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 |

InChI Key |

PBZHMSZIBQNTPH-ZYXUSYCASA-N |

SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysergide maleate; Lysergic acid diethylamide; LSD, LSD-25, Acid, Delysid. |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Lysergide Maleate with Related Compounds

| Compound | Chemical Structure | Molecular Formula | Primary Therapeutic Use | Receptor Activity |

|---|---|---|---|---|

| This compound | Ergoline with diethylamide, maleate salt | C24H29N3O5 | Hallucinogen (research) | 5-HT2A agonist |

| Methysergide maleate | Ergoline with methyl substituents, maleate | C21H27N3O5 | Migraine prophylaxis | 5-HT1B/1D antagonist |

| Lisuride maleate | Ergoline with urea moiety, maleate | C20H26N4O·C4H4O4 | Parkinson’s disease, hyperprolactinemia | Dopamine D2 agonist, 5-HT antagonist |

| Glasdegib maleate | Non-ergoline, pyridine derivative, maleate | C22H22N4O4 | Acute myeloid leukemia | Hedgehog pathway inhibitor |

Key Observations :

- Ergoline Core : Lysergide, methysergide, and lisuride share the ergoline backbone but differ in substituents, altering receptor specificity. Methysergide’s 1-methyl group enhances 5-HT1B/1D antagonism, reducing vasoconstriction risks compared to ergotamine .

- Non-Ergoline Maleates: Glasdegib maleate exemplifies structural divergence, targeting oncogenic pathways rather than neurotransmitter systems .

Pharmacological and Therapeutic Profiles

- This compound: Induces altered perception via 5-HT2A activation.

- Acts as a serotonin antagonist .

- Lisuride Maleate : Dual dopamine agonist and serotonin antagonist, effective in Parkinson’s but with side effects like nausea and hypotension .

- Glasdegib Maleate : Inhibits Smoothened in the Hedgehog pathway, extending survival in AML patients. Low solubility in water (pH-dependent) necessitates formulation optimization .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Notes:

- Methysergide’s poor water solubility complicates intravenous administration, favoring oral dosing .

- Glasdegib’s pH-dependent solubility impacts bioavailability, requiring co-administration with acid modifiers .

Analytical and Detection Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.